molecular formula C22H18N2O4 B2906133 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid CAS No. 2137567-16-7

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid

Cat. No.: B2906133
CAS No.: 2137567-16-7
M. Wt: 374.396
InChI Key: CMKGKLPKZFDJRU-UHFFFAOYSA-N
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Description

4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its structure comprises a pyridine ring substituted with a carboxylic acid group at position 2 and a fluorenylmethyloxycarbonyl (Fmoc)-protected aminomethyl group at position 4. The Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine), which is critical in solid-phase peptide synthesis (SPPS) .

This compound is particularly valuable in constructing complex biomolecules, where steric and electronic properties of the pyridine ring can influence peptide backbone conformation and stability.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(26)20-11-14(9-10-23-20)12-24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKGKLPKZFDJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=NC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amino group. This is achieved by reacting 9H-fluorene-9-methanol with a suitable carbonylating agent.

    Coupling with Pyridine Derivative: The protected amino group is then coupled with a pyridine derivative, such as 2-carboxypyridine, under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel, along with suitable solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Potential Therapeutic Targets
Research indicates that derivatives of pyridine-2-carboxylic acid exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Notable applications include:

  • Anticancer Agents : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Drugs : The modulation of inflammatory pathways through pyridine derivatives has been a focus area, with promising results in preclinical models.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of pyridine derivatives on breast cancer cell lines. The results demonstrated that compounds similar to 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another research effort evaluated the neuroprotective properties of Fmoc derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group protects the amino group during chemical reactions, allowing for selective modifications. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and analogous Fmoc-protected carboxylic acid derivatives:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Applications
4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid Pyridine C22H18N2O4* ~386.4* Peptide synthesis, drug development
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid Tetrahydropyran C21H21NO5 367.4 Peptide modification, building blocks
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid Oxetane C20H18N2O5* 366.4* Conformationally constrained peptides
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine C22H22N2O4 378.4 Bioconjugation linkers, intermediates
Key Observations:

Core Structure Influence :

  • Pyridine (Target Compound) : The aromatic pyridine ring enhances rigidity and may participate in π-π stacking interactions, which can stabilize peptide structures .
  • Tetrahydropyran : A six-membered ether ring offering flexibility and improved solubility in organic solvents.
  • Oxetane : A strained four-membered ring that imposes conformational restrictions, useful in designing peptide mimics with enhanced metabolic stability.
  • Piperazine : A nitrogen-containing heterocycle that introduces basicity and facilitates linker applications in bioconjugation.

Carboxylic Acid Positioning :

  • The position of the carboxylic acid (e.g., pyridine-2-carboxylic acid vs. oxetane-3-carboxylic acid) affects acidity (pKa) and reactivity in amide bond formation.

Fmoc Group Stability :
All compounds share the Fmoc group, which is cleaved under basic conditions. However, steric hindrance from the core structure (e.g., pyridine’s rigidity vs. piperazine’s flexibility) may influence deprotection efficiency .

Challenges and Limitations

  • Solubility : Pyridine-based compounds may exhibit lower aqueous solubility compared to alicyclic analogs (e.g., tetrahydropyran), necessitating organic cosolvents in synthesis .
  • Synthetic Complexity : Introducing the Fmoc group to sterically hindered positions (e.g., pyridine’s 4-position) can require optimized coupling reagents and prolonged reaction times .

Biological Activity

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following molecular formula:

Property Value
IUPAC Name 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid
CAS Number 2138180-59-1
Molecular Weight 373.41 g/mol
Molecular Formula C23H19NO4

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its structural components, particularly the fluorenyl and pyridine moieties. These structures are known to interact with various biological targets, leading to diverse pharmacological effects.

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. The fluorenyl group enhances the interaction with bacterial membranes, potentially disrupting their integrity and leading to cell death .
  • Antitumor Properties : Research indicates that derivatives of fluorenes can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerase I and II. This inhibition can lead to reduced cancer cell proliferation .
  • HDAC Inhibition : Histone deacetylase (HDAC) inhibitors are significant in cancer therapy, and compounds similar to 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid have been identified as selective HDAC inhibitors, showing potential for use in cancer treatment .

Research Findings

Several studies have assessed the biological activity of compounds related to or derived from 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid.

Case Study: Antitumor Activity

A study investigated the antiproliferative effects of related fluorenone derivatives on various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range against several tumor types. The study concluded that modifications to the fluorenone structure could enhance activity against specific cancer cells .

Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialDisruption of bacterial membranes
AntitumorInhibition of topoisomerases
HDAC InhibitionSelective inhibition of HDAC isoforms

Q & A

Basic Synthesis & Purification

Q: What are the critical steps in synthesizing 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-2-carboxylic acid, and how is purity ensured? A: Synthesis typically involves coupling the Fmoc-protected amine to the pyridine-2-carboxylic acid scaffold via carbodiimide-mediated reactions (e.g., EDC/HOBt). Key steps include:

  • Activation of the carboxylic acid : Pyridine-2-carboxylic acid is activated using EDC to form an O-acylisourea intermediate.
  • Coupling with Fmoc-aminomethyl group : The activated acid reacts with Fmoc-protected aminomethyl derivatives under inert conditions.
  • Deprotection (if required) : Piperidine or DBU is used for Fmoc removal in subsequent steps.
    Purity is monitored via HPLC (C18 columns, acetonitrile/water gradients) and TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Impurities (e.g., unreacted starting materials) are removed via flash chromatography (silica gel, 5–10% methanol in DCM) .

Advanced Reaction Optimization

Q: How can reaction yields for Fmoc coupling be improved while minimizing racemization or side products? A: Optimization strategies include:

  • Temperature control : Reactions at 0–4°C reduce epimerization risks.
  • Catalyst selection : HOBt or HOAt additives suppress unwanted acylation byproducts.
  • Solvent choice : DMF or DCM enhances solubility of hydrophobic intermediates.
  • Real-time monitoring : In-situ FTIR or LC-MS tracks reaction progress and identifies intermediates (e.g., active esters).
    For example, a study reported 85% yield with <2% racemization using HOBt/DIPEA in DMF at 4°C .

Structural Characterization

Q: What spectroscopic and computational methods validate the stereochemical integrity of the compound? A:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and pyridine protons (δ 8.2–8.6 ppm). 13^{13}C NMR confirms carbonyl groups (δ ~155–170 ppm).
  • Circular Dichroism (CD) : Detects chiral centers in the Fmoc-aminomethyl moiety.
  • DFT Calculations : Predict vibrational frequencies (IR) and compare with experimental data to confirm geometry .

Biological Applications

Q: How is this compound utilized in peptide synthesis or as a building block for bioactive molecules? A: The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS) . Applications include:

  • Peptide backbone modification : Pyridine-2-carboxylic acid introduces metal-binding sites (e.g., for catalytic antibodies).
  • Drug conjugates : The Fmoc-aminomethyl group enables site-specific labeling (e.g., fluorescent probes) via post-synthetic deprotection.
    A 2024 study used this compound to synthesize a peptide inhibitor of SARS-CoV-2 Mpro, achieving 92% coupling efficiency .

Data Contradictions in Stability Studies

Q: Conflicting reports note variable stability of the Fmoc group under acidic conditions. How should researchers reconcile these findings? A: Stability depends on:

  • Acid strength : Fmoc resists TFA (0.1% v/v) for <1 hour but degrades rapidly in HCl (>1 M).
  • Temperature : Decomposition half-life decreases from 24 hours (25°C) to <30 minutes (40°C) in 1% TFA.
    Recommendations :
  • Use milder acids (e.g., acetic acid) for deprotection.
  • Monitor via LC-MS for truncated peptides or free pyridine-2-carboxylic acid byproducts .

Advanced Analytical Challenges

Q: How can researchers resolve co-elution issues in HPLC analysis caused by structurally similar impurities? A: Strategies include:

  • Gradient optimization : Extend acetonitrile gradients (e.g., 20% → 80% over 30 minutes) to separate impurities with ΔtR >0.5 min.
  • Ion-pair chromatography : Add 0.1% TFA to enhance resolution of charged species.
  • HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 438.1422) and fragment patterns (e.g., Fmoc cleavage at m/z 178.0893) .

Mechanistic Insights in Catalysis

Q: What role does the pyridine moiety play in metal-catalyzed reactions when integrated into peptide frameworks? A: The pyridine ring acts as a ligand for transition metals (e.g., Cu²⁺, Pd⁰), enabling:

  • Click chemistry : Azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Cross-coupling : Suzuki-Miyaura reactions to append aryl groups.
    In a 2023 study, the compound facilitated site-specific Pd-mediated coupling of fluorophores to peptides with >90% efficiency .

Environmental & Safety Considerations

Q: What precautions are critical when handling this compound in aqueous or oxidative environments? A: Key hazards include:

  • Skin/eye irritation : Use nitrile gloves and goggles.
  • Respiratory toxicity : Work under fume hoods with HEPA filters.
  • Waste disposal : Neutralize with 1 M NaOH before incineration.
    Note : The compound’s MSDS classifies it as Acute Toxicity Category 4 (oral), requiring compliance with OSHA 29 CFR 1910.1200 .

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